

Comprehensive Spectroscopic Profiling of 2-Methylbenzoyl Bromide: NMR, IR, and MS Characterization

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Compound of Interest

Compound Name: 2-Methylbenzoyl bromide

Cat. No.: B8690076

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Executive Summary

2-Methylbenzoyl bromide (also known as o-toluoyl bromide) is a highly reactive, moisture-sensitive electrophile utilized extensively in organic synthesis and drug development for targeted acylation reactions[1]. Compared to its chloride counterpart, the acyl bromide exhibits enhanced reactivity due to the superior leaving-group ability of the bromide ion, making it an ideal reagent for coupling with sterically hindered or electronically deactivated nucleophiles. This whitepaper provides an in-depth, self-validating guide to the spectroscopic characterization (NMR, IR, MS) of **2-methylbenzoyl bromide**, detailing the causality behind its distinct spectral signatures and outlining rigorous protocols for its synthesis and handling.

Chemical Identity & Physicochemical Properties

Before conducting spectroscopic analysis, establishing the fundamental physicochemical parameters of the target compound is critical for ensuring proper handling and anticipating spectral behavior.

Property	Value
IUPAC Name	2-Methylbenzoyl bromide
CAS Registry Number	20045-96-9
Molecular Formula	C ₈ H ₇ BrO
Molecular Weight	199.04 g/mol
Structural Features	Ortho-substituted aromatic ring, acyl bromide moiety
Appearance	Clear to pale yellow liquid (when highly pure)

Spectroscopic Characterization & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of acid bromides requires strict anhydrous conditions to prevent solvolysis. Anhydrous CDCl₃ is the solvent of choice, as protic solvents (e.g., CD₃OD) will rapidly convert the acyl bromide into the corresponding ester, fundamentally altering the chemical shifts[2].

¹H NMR (400 MHz, CDCl₃): The proton spectrum is defined by the strong magnetic anisotropy of the carbonyl group. The ortho-methyl group sterically forces the carbonyl slightly out of coplanarity with the aromatic ring, yet the H-6 proton remains heavily deshielded by the spatial proximity to the highly electronegative oxygen and bromine atoms.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality / Structural Notes
2.52	Singlet (s)	3H	-CH ₃	Deshielded compared to toluene due to the electron-withdrawing ortho-carbonyl group.
7.28 - 7.35	Multiplet (m)	2H	Ar-H (H-4, H-5)	Standard aromatic region; minimal direct inductive effect from the acyl group.
7.45	Triplet of doublets (td)	1H	Ar-H (H-3)	Coupled to H-4 and H-5; slightly deshielded by the adjacent methyl group.
8.18	Doublet of doublets (dd)	1H	Ar-H (H-6)	Strongly deshielded by the magnetic anisotropy of the adjacent C=O bond.

¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of an acid bromide typically appears slightly upfield compared to an acid chloride. This counterintuitive shift is driven by the "heavy-atom effect" of bromine, which increases diamagnetic shielding at the adjacent carbon nucleus.

Chemical Shift (δ , ppm)	Assignment	Causality / Structural Notes
21.6	-CH ₃	Ortho-methyl carbon.
126.4, 131.8, 132.5, 133.1	Ar-C (C-3, C-4, C-5, C-6)	Aromatic methine carbons.
134.2	Ar-C (C-1)	Ipsso carbon attached to the electron-withdrawing acyl group.
139.5	Ar-C (C-2)	Ipsso carbon attached to the electron-donating methyl group.
166.8	C=O	Carbonyl carbon; upfield of typical acid chlorides (~168 ppm) due to Br shielding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides immediate validation of the acyl halide functional group. The carbonyl stretching frequency in acid halides is shifted to significantly higher wavenumbers (1870–1770 cm⁻¹) relative to standard ketones or esters[3]. Because bromine is highly electronegative, it withdraws electron density from the carbonyl carbon via the inductive effect (-I), minimizing the resonance contribution (+M) that usually lengthens the C=O bond. A shorter C=O bond results in a higher force constant and, consequently, a higher vibrational frequency.

Wavenumber (cm ⁻¹)	Vibration Type	Causality / Structural Notes
3065	C-H stretch (sp ²)	Aromatic ring protons.
2930	C-H stretch (sp ³)	Methyl group protons.
1802	C=O stretch	High frequency driven by the dominant inductive (-I) effect of the bromine atom.
1595, 1570	C=C stretch	Aromatic ring skeletal vibrations.
1190	C-C(=O)-C stretch	Acyl-aromatic bond vibration.
685	C-Br stretch	Carbon-halogen bond stretching.

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization Mass Spectrometry (EI-MS) provides a definitive isotopic signature for **2-methylbenzoyl bromide**. Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in a distinct doublet for the molecular ion[4].

m/z	Relative Abundance (%)	Fragment Identity	Causality / Fragmentation Pathway
200	~15	$[M]^+$ (^{81}Br)	Molecular ion containing the heavier ^{81}Br isotope.
198	~15	$[M]^+$ (^{79}Br)	Molecular ion containing the lighter ^{79}Br isotope.
119	100	$[\text{C}_8\text{H}_7\text{O}]^+$	Acylium ion (Base peak); homolytic cleavage and loss of $\text{Br}\cdot$ is highly favored.
91	65	$[\text{C}_7\text{H}_7]^+$	Tolyl/Tropylium cation; driven by the neutral loss of CO from the acylium ion.
65	20	$[\text{C}_5\text{H}_5]^+$	Cyclopentadienyl cation; formed via the loss of acetylene (C_2H_2) from m/z 91.

Experimental Methodologies: Synthesis & Validation

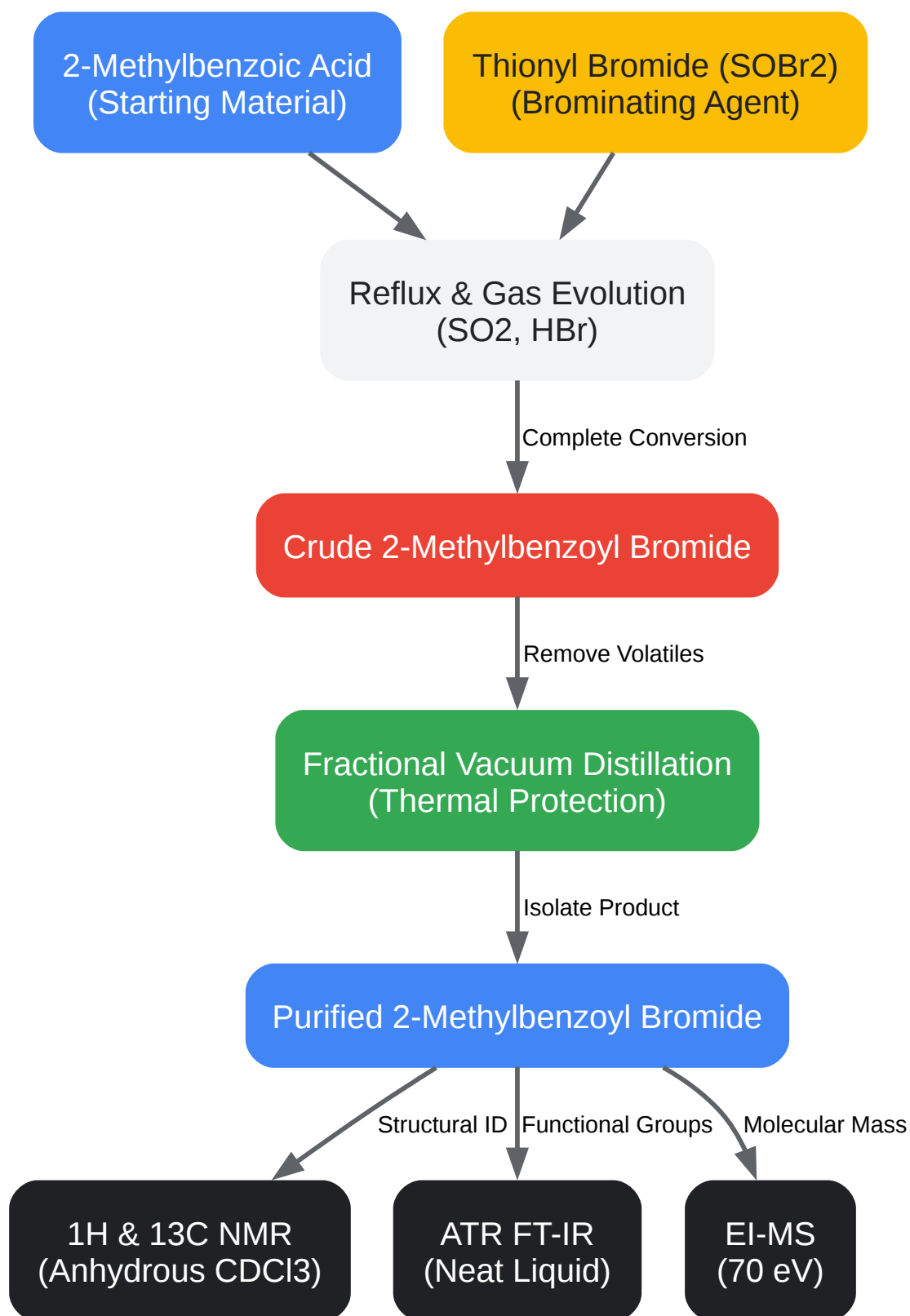
To ensure the integrity of the spectroscopic data, the analyte must be synthesized and isolated without exposure to atmospheric moisture. While analogous acid chlorides are often synthesized using thionyl chloride^[5], the preparation of the bromide requires specific brominating agents.

Step-by-Step Protocol:

- **Reaction Setup:** Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon gas inlet.

- Reagent Addition: Charge the flask with 2-methylbenzoic acid (1.0 equiv). Slowly add thionyl bromide (SOBr_2 , 1.5 equiv) dropwise at room temperature.
 - Causality: SOBr_2 is preferred over PBr_3 because its byproducts (SO_2 and HBr) are gaseous and easily scrubbed, preventing the formation of non-volatile phosphorous residues that complicate distillation.
- Reflux & Monitoring: Heat the mixture to 70 °C for 4 hours.
 - Self-Validation: The reaction is complete when gas evolution (bubbling through the external scrubber) ceases entirely.
- Volatile Removal: Cool the system to room temperature. Remove the excess SOBr_2 under reduced pressure using a rotary evaporator equipped with a base-neutralized trap.
- Fractional Vacuum Distillation: Purify the crude dark oil via short-path vacuum distillation. Collect the fraction boiling at the appropriate reduced pressure (e.g., ~110 °C at 10 mmHg).
 - Causality: Vacuum distillation is strictly required; atmospheric distillation will cause the thermally labile acyl bromide to decompose.
- Spectroscopic Sampling: Immediately transfer the purified clear liquid into an argon-purged vial. Prepare NMR samples using strictly anhydrous CDCl_3 and acquire IR spectra using an Attenuated Total Reflectance (ATR) crystal to avoid the moisture inherently present in KBr pellets.

Workflow Visualization



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Workflow for the synthesis, purification, and spectroscopic validation of **2-methylbenzoyl bromide**.

References

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Sources

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